molecular formula C5H11BrClN B2633516 (1-Bromocyclobutyl)methanamine;hydrochloride CAS No. 2413899-20-2

(1-Bromocyclobutyl)methanamine;hydrochloride

Cat. No.: B2633516
CAS No.: 2413899-20-2
M. Wt: 200.5
InChI Key: PZKADNBNXZVHQJ-UHFFFAOYSA-N
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Description

(a) Halogen Substitution Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance, potentially reducing reactivity in nucleophilic substitutions compared to chlorine-bearing derivatives like (1-chlorocyclobutyl)methanamine.
  • Electronegativity : Bromine’s lower electronegativity (2.96 vs. 3.16 for chlorine) weakens inductive electron withdrawal, stabilizing the amine group.

(b) Ring Size Comparisons

  • Cyclobutane vs. Cyclohexane : Smaller ring size enhances ring strain, favoring ring-opening reactions. For example, cyclobutylamines are more reactive in alkylation than cyclohexyl analogs.
Derivative Molecular Formula Ring Strain (kcal/mol)
(1-Bromocyclobutyl)methanamine C₅H₁₁BrClN ~26
(1-Bromocyclohexyl)methanamine C₇H₁₅BrClN ~0

Properties

IUPAC Name

(1-bromocyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYCXUFFYFMHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclobutyl)methanamine;hydrochloride typically involves the bromination of cyclobutylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination of the cyclobutyl ring. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted cyclobutylmethanamines.

    Reduction Reactions: The primary product is cyclobutylmethanamine.

    Oxidation Reactions: Products include imines or nitriles.

Scientific Research Applications

Chemistry: (1-Bromocyclobutyl)methanamine;hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various cyclobutyl derivatives, which are valuable in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of cyclobutyl derivatives on biological systems. It serves as a precursor for the synthesis of biologically active molecules .

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (1-Bromocyclobutyl)methanamine;hydrochloride involves its interaction with molecular targets through its bromine and amine groups. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(1-Bromocyclobutyl)methanamine Hydrochloride vs. Cyclopropane Analogs

  • 1-(1-Bromocyclopropyl)methanamine Hydrochloride (): The cyclopropane analog replaces the four-membered cyclobutane ring with a three-membered cyclopropane ring. Bromine substitution similarly offers a leaving group, but the reduced steric hindrance in cyclopropane may alter reaction pathways compared to cyclobutane .

Comparison with Heterocyclic Methanamine Derivatives

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride ():
    Features a thiazole ring substituted with a chlorophenyl group. The aromatic heterocycle confers planar rigidity and π-π stacking capabilities, contrasting with the aliphatic cyclobutane ring in the target compound. The chlorine atom acts as an electron-withdrawing group, influencing electronic properties differently than bromine .
  • (5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine Hydrochloride (): A benzoxazole-based derivative with fused aromatic rings.

Physicochemical Properties

Molecular Weight and Melting Points

  • Target Compound :
    Theoretical molecular weight: ~214.5 g/mol (C₅H₉BrN·HCl).
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride ():
    Molecular weight: 261.17 g/mol; melting point: 268°C.
  • (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine Hydrochloride (): Molecular weight: 184.08 g/mol; ¹³C NMR peaks at δ 134.3 (aromatic carbons) and 71.6 (oxygenated carbon) .

Solubility and Stability

  • Cyclobutane derivatives like the target compound may exhibit lower solubility in water due to the nonpolar cyclobutane ring, whereas heterocyclic analogs (e.g., thiazole or benzoxazole derivatives) show improved solubility in polar solvents like DMSO or methanol .
  • Bromine’s higher atomic radius and polarizability compared to chlorine (in –5) may increase the compound’s susceptibility to nucleophilic attack .

Data Table: Key Properties of Selected Methanamine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Data (¹³C) Applications
(1-Bromocyclobutyl)methanamine Hydrochloride C₅H₉BrN·HCl ~214.5 N/A N/A Synthetic intermediate
1-(1-Bromocyclopropyl)methanamine Hydrochloride C₄H₇BrN·HCl ~198.5 N/A N/A Ring-opening reactions
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride C₁₀H₉ClN₂S·HCl 261.17 268 N/A Antimicrobial research
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine Hydrochloride C₉H₁₂NOS·HCl 184.08 N/A δ 134.3 (aromatic), 71.6 (ether) TAAR1 agonist development

Biological Activity

Overview

(1-Bromocyclobutyl)methanamine;hydrochloride is a chemical compound with the molecular formula C5H10BrN·HCl. It features a bromine atom and an amine group attached to a cyclobutyl ring, making it an interesting subject for biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its bromine and amine groups. The bromine atom can engage in electrophilic substitution reactions, while the amine group is capable of forming hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further pharmacological exploration.
  • Anticancer Activity : The compound's derivatives have been investigated for their potential to inhibit cancer cell proliferation, particularly in specific cancer types.
  • Neuroactive Effects : Some studies have indicated that the compound may influence neurotransmitter systems, suggesting possible applications in neuropharmacology.

Data Table: Biological Activities of this compound

Activity Type Description Reference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
NeuroactiveModulation of neurotransmitter systems

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of various cyclobutyl derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.
  • Case Study 2: Anticancer Potential
    Another investigation focused on the anticancer properties of this compound. Researchers treated different cancer cell lines with varying concentrations of this compound and observed dose-dependent inhibition of cell growth, suggesting its utility in cancer therapeutics.

Research Findings

Recent findings support the notion that this compound can serve as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of various biologically active derivatives. Notably, modifications to the amine or bromine groups can significantly alter its biological profile .

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